Benzophenanthridinium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzophenanthridinium salts can be synthesized through various methods. One common approach involves the use of Grignard reagents to prepare dihydrobenzophenanthridines, which are then converted to this compound salts . Another method includes the Suzuki–Miyaura coupling, imine formation, and microwave-assisted cyclization . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound compounds often involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions: Benzophenanthridinium compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound salts to their corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Benzophenanthridinium compounds have a wide range of applications in scientific research:
Mechanism of Action
Benzophenanthridinium compounds can be compared with other similar isoquinoline alkaloids:
Sanguinarine: Another benzophenanthridine alkaloid with potent anticancer properties.
Chelerythrine: Known for its ability to induce necroptosis in cancer cells.
Fagaridine: Structurally similar to this compound but with different substituents that affect its biological activity.
Uniqueness: this compound compounds are unique due to their ability to intercalate into DNA and their potent inhibition of topoisomerase II, making them valuable in cancer research and therapy .
Comparison with Similar Compounds
- Sanguinarine
- Chelerythrine
- Fagaridine
- Nitidine
Properties
Molecular Formula |
C20H16ClNO4 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-methoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium-1-ol;chloride |
InChI |
InChI=1S/C20H15NO4.ClH/c1-21-9-15-12(5-6-16(23-2)20(15)22)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21;/h3-9H,10H2,1-2H3;1H |
InChI Key |
CUXBKFBSLWHZGW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-] |
Origin of Product |
United States |
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